molecular formula C26H27N3O2 B11975871 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide

Cat. No.: B11975871
M. Wt: 413.5 g/mol
InChI Key: VRWTWFRHOPUOKV-SLEBQGDGSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a hydrazide group through a propylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The hydrazide group is introduced by reacting the carbazole derivative with hydrazine or its derivatives.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the propylidene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of organic electronic devices such as light-emitting diodes (LEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)propanoic acid
  • 2-(9H-carbazol-9-yl)ethanol
  • 2-(carbazol-9-yl)anthraquinone

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a carbazole moiety with a hydrazide group and a propylidene bridge. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]propanamide

InChI

InChI=1S/C26H27N3O2/c1-3-23(19-13-15-20(16-14-19)31-4-2)27-28-26(30)17-18-29-24-11-7-5-9-21(24)22-10-6-8-12-25(22)29/h5-16H,3-4,17-18H2,1-2H3,(H,28,30)/b27-23+

InChI Key

VRWTWFRHOPUOKV-SLEBQGDGSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)OCC

Canonical SMILES

CCC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)OCC

Origin of Product

United States

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